3-[(Tert-butyldimethylsilyl)oxy]-5-methoxyaniline
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Overview
Description
3-[(Tert-butyldimethylsilyl)oxy]-5-methoxyaniline is an organic compound that features a tert-butyldimethylsilyl (TBDMS) protecting group attached to an aniline derivative. This compound is of interest in organic synthesis due to its stability and reactivity, making it useful in various chemical transformations and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Tert-butyldimethylsilyl)oxy]-5-methoxyaniline typically involves the protection of the hydroxyl group of 5-methoxyaniline using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or pyridine. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or acetonitrile at room temperature to slightly elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining consistent reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
3-[(Tert-butyldimethylsilyl)oxy]-5-methoxyaniline can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The silyl ether can be cleaved under acidic or basic conditions to yield the free hydroxyl group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Acidic conditions (e.g., acetic acid) or basic conditions (e.g., tetra-n-butylammonium fluoride in THF) are used for deprotection.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines.
Scientific Research Applications
3-[(Tert-butyldimethylsilyl)oxy]-5-methoxyaniline has several applications in scientific research:
Chemistry: Used as a protecting group in organic synthesis to prevent unwanted reactions at the hydroxyl site.
Biology: Employed in the synthesis of bioactive molecules and pharmaceuticals.
Medicine: Utilized in the development of drug candidates and intermediates.
Industry: Applied in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which 3-[(Tert-butyldimethylsilyl)oxy]-5-methoxyaniline exerts its effects is primarily through the protection of the hydroxyl group. The TBDMS group provides steric hindrance, preventing reactions at the protected site. This allows for selective reactions at other functional groups in the molecule. The deprotection mechanism involves nucleophilic attack on the silicon atom, leading to the cleavage of the silyl ether bond .
Comparison with Similar Compounds
Similar Compounds
3-[(Tert-butyldimethylsilyl)oxy]propionaldehyde: Another compound with a TBDMS protecting group, used in similar synthetic applications.
(Tert-butyldimethylsilyloxy)acetaldehyde: Utilized in synthetic glycobiology and total synthesis of complex molecules.
(3-Bromopropoxy)-tert-butyldimethylsilane: Used as an alkylating agent in pharmaceutical synthesis.
Uniqueness
3-[(Tert-butyldimethylsilyl)oxy]-5-methoxyaniline is unique due to its specific functional groups, which provide distinct reactivity and stability. The presence of both the methoxy and silyl ether groups allows for versatile applications in various chemical transformations.
Properties
Molecular Formula |
C13H23NO2Si |
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Molecular Weight |
253.41 g/mol |
IUPAC Name |
3-[tert-butyl(dimethyl)silyl]oxy-5-methoxyaniline |
InChI |
InChI=1S/C13H23NO2Si/c1-13(2,3)17(5,6)16-12-8-10(14)7-11(9-12)15-4/h7-9H,14H2,1-6H3 |
InChI Key |
WYELCRHKIQJNAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1=CC(=CC(=C1)OC)N |
Origin of Product |
United States |
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